

# (-)-SHIN2 mechanism of action

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## Compound of Interest

Compound Name: (-)-SHIN2

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An In-depth Technical Guide on the Mechanism of Action of SHIN2

## Introduction

One-carbon (1C) metabolism is a critical network of biochemical pathways essential for the biosynthesis of nucleotides (purines and pyrimidines), amino acids, and for methylation reactions, thereby supporting fundamental cellular processes like DNA replication, repair, and epigenetic regulation.[1][2][3] A key enzyme in this network is Serine Hydroxymethyltransferase (SHMT), which exists in two isoforms: the cytosolic SHMT1 and the mitochondrial SHMT2.[3][4] SHMT catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylene-THF, a primary donor of one-carbon units.[1][3]

In many types of cancer, the demand for one-carbon units is significantly elevated to sustain rapid cell proliferation.[4] Consequently, the mitochondrial isoform, SHMT2, is frequently overexpressed in various malignancies and is associated with tumor progression, making it a promising target for anticancer therapies.[2][4] SHIN2 is a small-molecule inhibitor of SHMT.[5] It is important to note that SHIN2 exists as two enantiomers: (+)-SHIN2 is the active inhibitor of SHMT, while **(-)-SHIN2** is considered the inactive enantiomer.[6][7] This guide will focus on the mechanism of action of the active enantiomer, (+)-SHIN2, hereafter referred to as SHIN2.

## Core Mechanism of Action: Inhibition of SHMT2 and Disruption of One-Carbon Metabolism

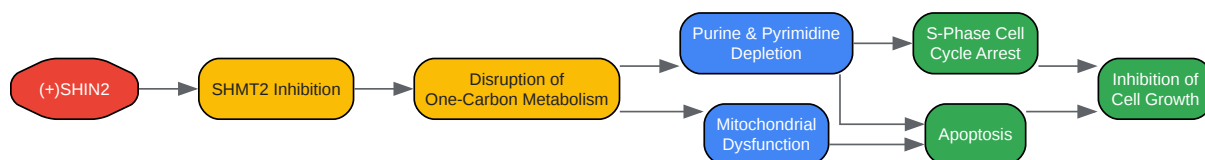
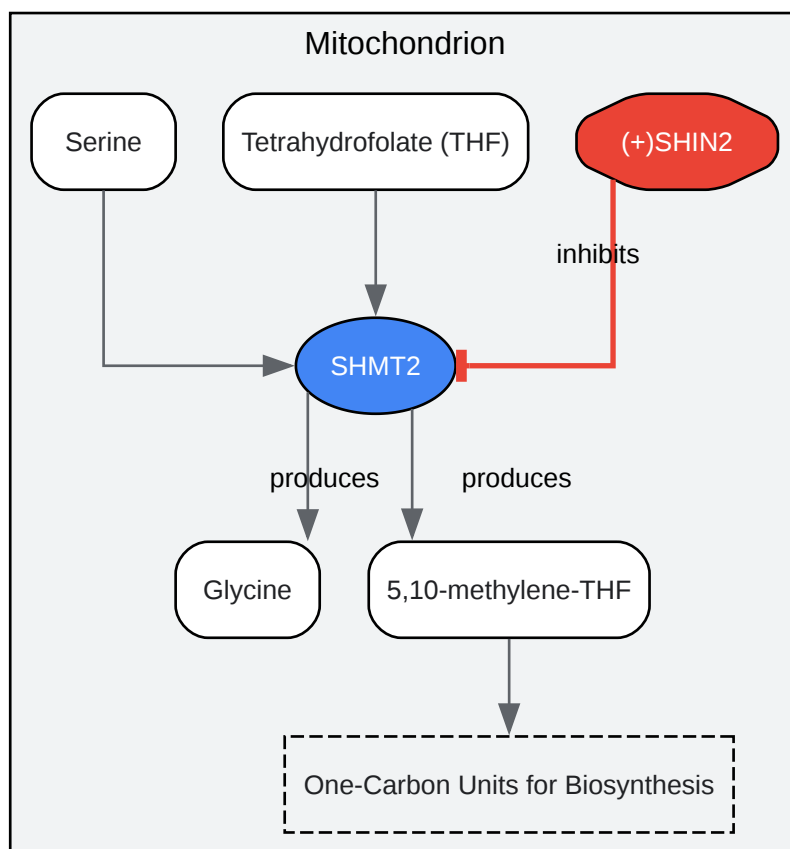
The primary mechanism of action of SHIN2 is the direct inhibition of the mitochondrial enzyme SHMT2.[1][8] By binding to SHMT2, SHIN2 blocks its catalytic activity, leading to a cascade of

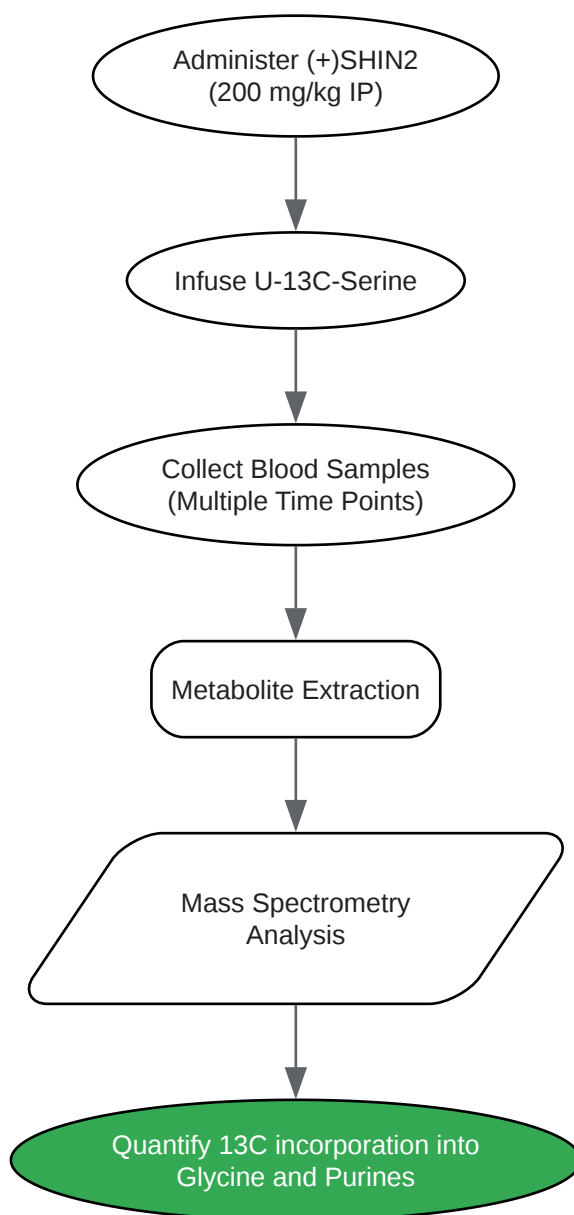
metabolic disruptions centered around the one-carbon pathway.

The immediate consequences of SHMT2 inhibition by SHIN2 are:

- **Reduced Glycine Synthesis:** The conversion of serine to glycine is blocked, leading to a decrease in intracellular glycine levels.[\[1\]](#)[\[6\]](#)
- **Depletion of 5,10-methylene-THF:** The production of 5,10-methylene-THF, a crucial one-carbon donor, is significantly reduced.[\[1\]](#)
- **Disruption of Nucleotide Synthesis:** The depletion of 5,10-methylene-THF impairs the de novo synthesis of purines and the pyrimidine thymidylate, which are essential building blocks for DNA and RNA.[\[2\]](#)[\[3\]](#) This leads to an accumulation of purine intermediates upstream of the one-carbon-dependent steps.[\[3\]](#)

This direct inhibition of the one-carbon metabolic pathway forms the foundation of SHIN2's anti-proliferative effects.





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